molecular formula C18H21NO4S B4548516 N-(2-methoxy-5-methylphenyl)-2-(propylsulfonyl)benzamide

N-(2-methoxy-5-methylphenyl)-2-(propylsulfonyl)benzamide

Cat. No.: B4548516
M. Wt: 347.4 g/mol
InChI Key: SZSJIDSJWYPBKR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(propylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11912932 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Development

Research on indazole arylsulfonamides as human CCR4 antagonists, which are related to N-(2-methoxy-5-methylphenyl)-2-(propylsulfonyl)benzamide, highlights the importance of specific substituents for enhancing potency. Studies reveal that methoxy- or hydroxyl-containing groups significantly increase the efficacy of these compounds. This insight is critical for the development of new drugs targeting specific receptors, showcasing the molecule's relevance in designing receptor-specific antagonists (Procopiou et al., 2013).

Pharmacological Properties and Potential Therapeutic Applications

Another study focuses on benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, similar in structure to this compound, have shown potential in accelerating gastric emptying and increasing the frequency of defecation. This research presents a promising avenue for developing novel prokinetic agents with reduced side effects, highlighting the molecule's potential in gastrointestinal motility disorders treatment (Sonda et al., 2004).

Neuroprotective and Antioxidant Activities

Further research into the neuroprotective activity of benzamide derivatives, related to this compound, demonstrates their ability to decrease phosphorylation and aggregation of tau proteins. This suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, by ameliorating disease phenotypes through the modulation of histone deacetylase 6 (HDAC6) (Lee et al., 2018).

Chemical Synthesis and Characterization

Studies on the synthesis and characterization of N-substituted benzene sulfonamide and the introduction of deuterium and tritium into related compounds highlight the molecule's significance in the field of radiochemistry and isotopic labeling. This research contributes to the understanding of molecular structure and dynamics, offering insights into the molecule's behavior in biological systems (Fatima et al., 2013; Shevchenko et al., 2014).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-propylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-11-24(21,22)17-8-6-5-7-14(17)18(20)19-15-12-13(2)9-10-16(15)23-3/h5-10,12H,4,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSJIDSJWYPBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.